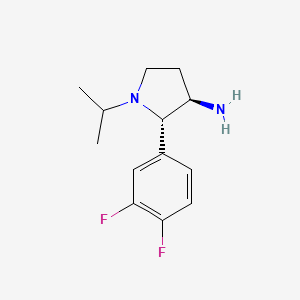

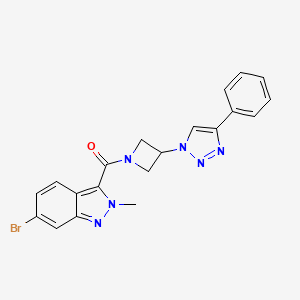

![molecular formula C32H26N4O3S B2718519 (Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 356564-21-1](/img/structure/B2718519.png)

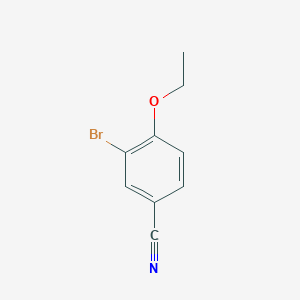

(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic compound. It consists of a pyrazole moiety embedded with two phenyl rings . This compound has been synthesized and studied for its potential cytotoxic properties .

Synthesis Analysis

The compound has been synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involves the reaction of the coumarin chalcone with carbon nucleophile . The structure-activity relationship (SAR) of the final derivatives was examined by differing the substitutions attached to the triazole phenyl ring .Molecular Structure Analysis

The molecular structure of the compound has been characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . Density functional theory (DFT) based on quantum chemical computation outlines the structure optimization of the intermediate that reacted to afford the desired product .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the coumarin chalcone with carbon nucleophile . Thin layer chromatography (TLC) analysis was performed on commercially prepared 60 F254 silica gel plates .Physical And Chemical Properties Analysis

The compound is characterized by its yield, melting point, and spectral data . The IR spectrum shows peaks at 1603 cm−1 (C=N), 1719 cm−1 (C=O), and 3022 cm−1 (CH–Ar). The 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Potential Cytotoxic Agents

The compound has been used in the design and synthesis of novel cytotoxic scaffolds . These derivatives have been screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . Some of the derivatives exhibited promising cytotoxic activity .

Anticancer Agents

The compound has been used in the design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization . These conjugates are being explored as new anticancer agents .

Antifungal Activity

The compound has been used in the synthesis of new 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles . These compounds have been evaluated in vitro for the inhibition of six Candida species . The compounds showed lower MIC values than fluconazole, the reference drug .

Anti-inflammatory Drugs

The compound has been used in the design and synthesis of new drugs targeting human mPGES-1 . Selective mPGES-1 inhibitors are expected to discriminatively suppress the production of induced PGE 2 without blocking the normal biosynthesis of other prostanoids .

Wirkmechanismus

Zukünftige Richtungen

The compound and its derivatives have shown promising cytotoxic activity, suggesting potential applications in the development of new anticancer drugs . Further studies could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate the compound’s efficacy and safety in treating cancer.

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O3S/c1-3-39-31(38)27-21(2)33-32-36(29(27)23-15-9-5-10-16-23)30(37)26(40-32)19-24-20-35(25-17-11-6-12-18-25)34-28(24)22-13-7-4-8-14-22/h4-20,29H,3H2,1-2H3/b26-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHOIZJLVWLIRI-XHPQRKPJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)

![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)